molecular formula C5H5N5 B15244845 6-Hydrazinylpyridazine-3-carbonitrile

6-Hydrazinylpyridazine-3-carbonitrile

Cat. No.: B15244845
M. Wt: 135.13 g/mol
InChI Key: QCTGIICUZPIRPG-UHFFFAOYSA-N
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Description

6-Hydrazinylpyridazine-3-carbonitrile is a pyridazine derivative featuring a hydrazinyl (-NH-NH2) substituent at the 6-position and a cyano (-C≡N) group at the 3-position. This compound is of significant interest in medicinal and synthetic chemistry due to the reactivity of the hydrazine moiety, which enables diverse functionalization for drug discovery and material science applications. Its structure combines nucleophilic (hydrazinyl) and electrophilic (cyano) sites, facilitating participation in cyclization, condensation, and cross-coupling reactions .

Properties

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

IUPAC Name

6-hydrazinylpyridazine-3-carbonitrile

InChI

InChI=1S/C5H5N5/c6-3-4-1-2-5(8-7)10-9-4/h1-2H,7H2,(H,8,10)

InChI Key

QCTGIICUZPIRPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1C#N)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydrazinylpyridazine-3-carbonitrile typically involves the reaction of 3-chloro-6-hydrazinopyridazine with suitable reagents. One common method includes the use of phenoxy acetic acid derivatives in the presence of lutidine and TBTU as coupling agents . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Hydrazinylpyridazine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized derivatives.

    Reduction: Reduction reactions can modify the hydrazinyl group, potentially leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized pyridazine derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-Hydrazinylpyridazine-3-carbonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Hydrazinylpyridazine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound may inhibit certain enzymes or interact with receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs, their substituents, and distinguishing properties:

Compound Name Substituents/Functional Groups Molecular Formula Key Properties/Applications References
6-Hydrazinylpyridazine-3-carbonitrile Hydrazinyl (6), cyano (3) C₅H₄N₅ Reactive intermediate for pharmaceuticals; versatile nucleophile for derivatization -
3-Amino-5,6-diphenylpyridazine-4-carbonitrile Amino (3), diphenyl (5,6), cyano (4) C₁₇H₁₂N₄ Precursor for pyrrolo[3,4-c]pyridazines; enhanced aromaticity reduces solubility
6-Methylpyridazine-3-carbonitrile Methyl (6), cyano (3) C₆H₅N₃ Low reactivity; used in polymer/materials science
4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbonitrile Chloro (4), oxo (6), phenyl (1), cyano (3) C₁₁H₆ClN₃O Electrophilic sites for substitution; potential antimicrobial agent
6-Ethenylimidazo[1,2-b]pyridazine-3-carbonitrile Ethenyl (6), fused imidazo-pyridazine, cyano (3) C₉H₇N₅ Conjugated system for electronic materials; ethenyl enables polymerization

Physicochemical Properties

  • Lipophilicity: Phenyl-substituted analogs (e.g., 3-Amino-5,6-diphenylpyridazine-4-carbonitrile) exhibit higher logP values, reducing aqueous solubility compared to this compound .
  • Thermal Stability: Methyl and ethenyl derivatives (e.g., 6-Methylpyridazine-3-carbonitrile) demonstrate greater thermal stability due to non-polar substituents, whereas the hydrazinyl group may introduce hygroscopicity .

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